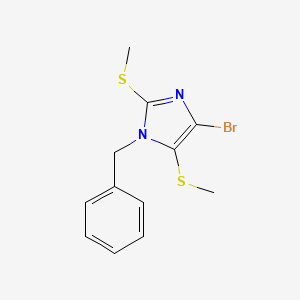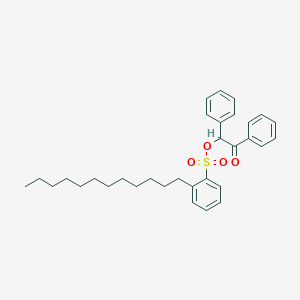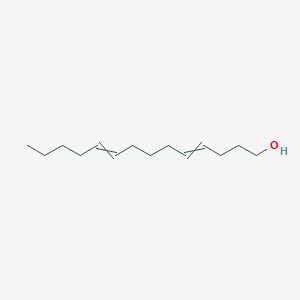
Tetradeca-4,9-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradeca-4,9-dien-1-ol: is an organic compound with the molecular formula C14H26O . It is a type of alcohol characterized by the presence of two double bonds located at the 4th and 9th positions of the tetradecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetradeca-4,9-dien-1-ol typically involves the stereoselective hydrogenation of 1,5-diynes. One common method is the condensation of 5-(2-tetrahydropyranyloxy)-pent-1-yne with 4-nonynyl or 4-nonenyl bromide, followed by hydrolysis to yield tetradeca-4,9-diyn-1-ol or tetradeca-4-yn-9-en-1-ol. These intermediates are then partially hydrogenated to produce the desired geometric isomers of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradeca-4,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds, resulting in the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products:
Oxidation: Formation of tetradeca-4,9-dienal.
Reduction: Formation of tetradecan-1-ol.
Substitution: Formation of tetradeca-4,9-dienyl halides or esters.
Wissenschaftliche Forschungsanwendungen
Tetradeca-4,9-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Tetradeca-4,9-dien-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses such as attraction or mating . The exact molecular pathways and targets are still under investigation, but its activity is primarily mediated through receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Tetradeca-4,6-diene-8,10,12-triyne-1-ol: This compound has a similar structure but contains additional triple bonds, which confer different chemical properties.
(Z,E)-Tetradeca-9,12-dien-1-yl acetate: This compound is an ester derivative with similar applications in pheromone studies.
Uniqueness: Tetradeca-4,9-dien-1-ol is unique due to its specific double bond positions, which influence its reactivity and applications. Its ability to act as a pheromone makes it particularly valuable in entomological research and pest control.
Eigenschaften
CAS-Nummer |
108609-20-7 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
tetradeca-4,9-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,10-11,15H,2-4,7-9,12-14H2,1H3 |
InChI-Schlüssel |
RTVRBZVCOFYNLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCC=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
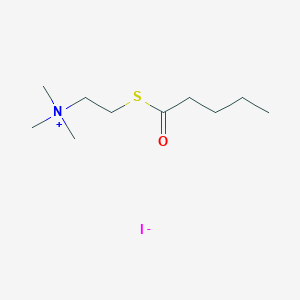
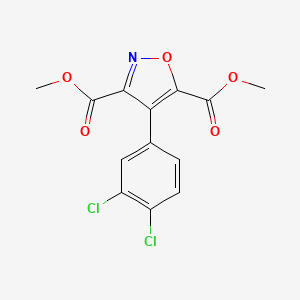
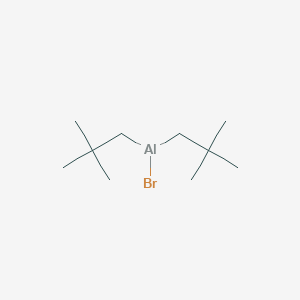
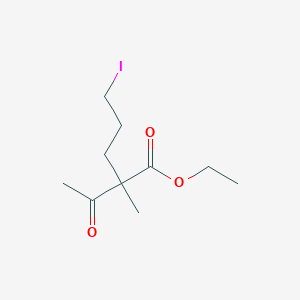
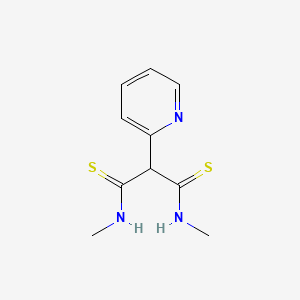
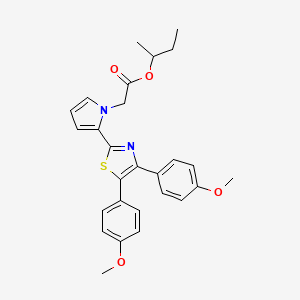
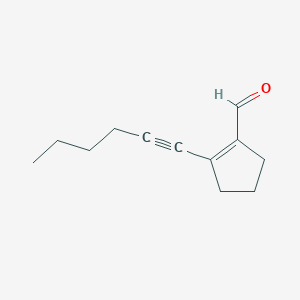
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)
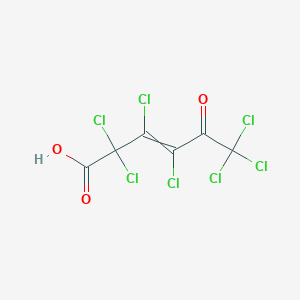
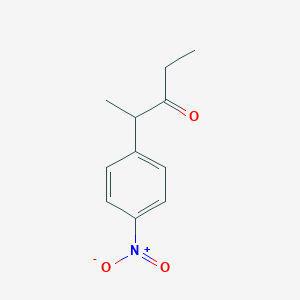
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
